molecular formula C13H13FN4O B2894763 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide CAS No. 2034296-46-1

3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide

Cat. No.: B2894763
CAS No.: 2034296-46-1
M. Wt: 260.272
InChI Key: HRIYMYPJIQCUKM-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide is a synthetic compound belonging to the isonicotinamide class of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent fluorination and amidation steps are then employed to introduce the fluorine atom and the isonicotinamide moiety, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions might involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a tool for studying enzyme inhibition, particularly in the context of kinase enzymes that play critical roles in cellular signaling pathways.

Medicine: The compound has shown potential as a kinase inhibitor, which makes it a candidate for the development of anticancer drugs. Its ability to inhibit kinase enzymes involved in cancer cell growth and proliferation is of particular interest.

Industry: In the chemical industry, this compound can be used in the synthesis of various intermediates and final products, contributing to the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide exerts its effects involves the inhibition of specific kinase enzymes. By binding to the active site of these enzymes, the compound prevents their catalytic activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell growth and proliferation.

Molecular Targets and Pathways: The primary molecular targets of this compound are kinase enzymes, which are involved in various signaling pathways that regulate cell division, survival, and differentiation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide

  • 3-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide

  • 3-Bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide

Uniqueness: 3-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide stands out due to its specific fluorine atom, which can influence its binding affinity and selectivity towards kinase enzymes. This fluorine atom can enhance the compound's metabolic stability and improve its pharmacokinetic properties compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c14-12-8-15-4-2-11(12)13(19)17-9-3-6-18-10(7-9)1-5-16-18/h1-2,4-5,8-9H,3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIYMYPJIQCUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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